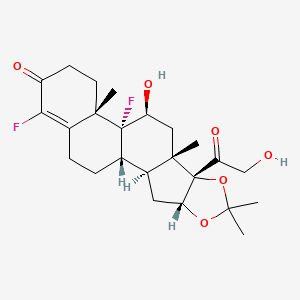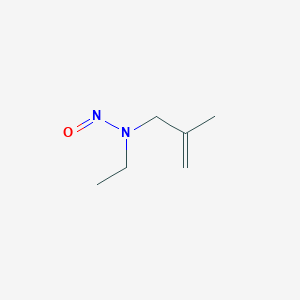
N-Ethyl-N-nitrosomethallylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-nitrosomethallylamine is an organic compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . It is a nitrosamine, a class of compounds known for their potential carcinogenic properties. This compound is used primarily in research settings to study the effects and mechanisms of nitrosamines.
Méthodes De Préparation
The synthesis of N-Ethyl-N-nitrosomethallylamine typically involves the nitrosation of secondary amines. One common method is the reaction of N-ethyl-N-methallylamine with nitrous acid under acidic conditions . The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products. Industrial production methods for nitrosamines, including this compound, often involve similar nitrosation reactions but on a larger scale, with stringent controls to ensure purity and safety .
Analyse Des Réactions Chimiques
N-Ethyl-N-nitrosomethallylamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the N-NO bond, leading to the formation of secondary amines.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include nitrous acid for nitrosation, hydrogen for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-Ethyl-N-nitrosomethallylamine is used extensively in scientific research to study the mechanisms of nitrosamine-induced carcinogenesis. It serves as a model compound to understand how nitrosamines interact with biological molecules and induce mutations . In chemistry, it is used to study the reactivity of nitrosamines and their behavior under different conditions. In medicine, research involving this compound helps in understanding the potential health risks associated with nitrosamine exposure .
Mécanisme D'action
The mechanism by which N-Ethyl-N-nitrosomethallylamine exerts its effects involves the formation of reactive intermediates that can interact with DNA and other cellular components. These interactions can lead to mutations and other cellular damage, contributing to carcinogenesis . The molecular targets of this compound include DNA, proteins, and other cellular macromolecules. The pathways involved in its action are complex and involve multiple steps, including the formation of DNA adducts and the activation of cellular repair mechanisms .
Comparaison Avec Des Composés Similaires
N-Ethyl-N-nitrosomethallylamine is similar to other nitrosamines, such as N-nitrosodimethylamine and N-nitrosodiethylamine, in terms of its structure and reactivity . it is unique in its specific molecular structure, which influences its reactivity and the types of reactions it undergoes. Similar compounds include:
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosomorpholine
These compounds share similar properties but differ in their specific molecular structures and the resulting chemical behavior .
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
N-ethyl-N-(2-methylprop-2-enyl)nitrous amide |
InChI |
InChI=1S/C6H12N2O/c1-4-8(7-9)5-6(2)3/h2,4-5H2,1,3H3 |
Clé InChI |
IVAJEGZBGGUVCG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=C)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





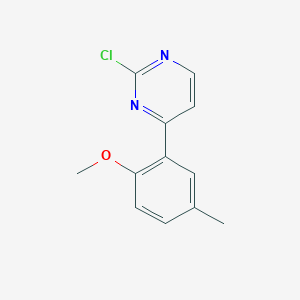
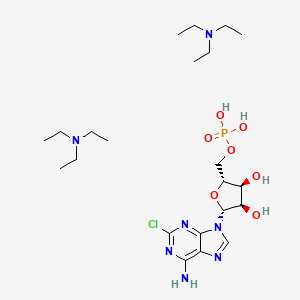
![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)
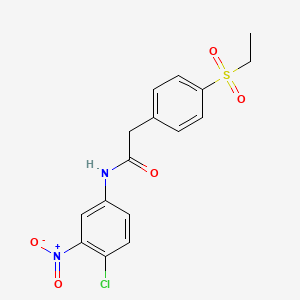
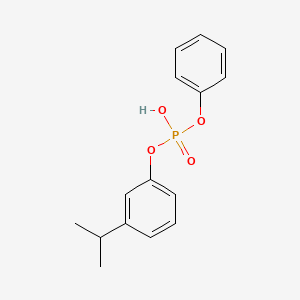
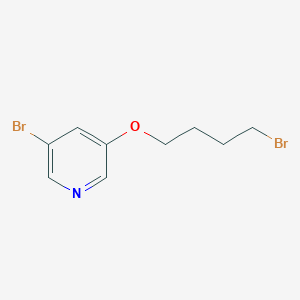
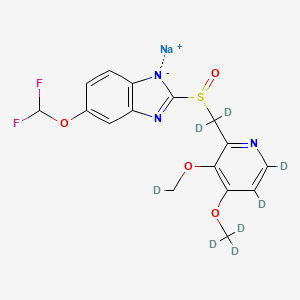
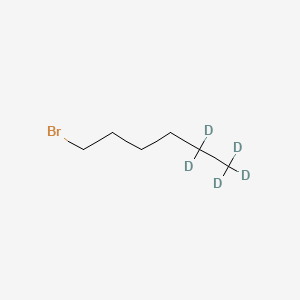
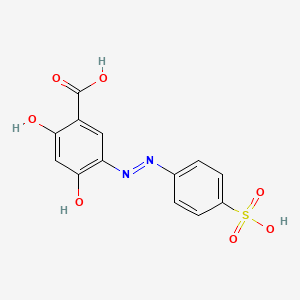
![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)
